4-[(4-Methoxyphenyl)methoxy]butanenitrile
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROFRRSYFNNNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Methoxyphenyl)methoxy]butanenitrile is a chemical compound with the molecular formula C₁₉H₂₁NO, characterized by a butanenitrile backbone and a methoxyphenyl substitution. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article aims to provide an in-depth overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens. These effects are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Antiparasitic Effects : Similar derivatives have demonstrated efficacy against parasitic infections, such as those caused by nematodes. For instance, N-(4-Methoxyphenyl)pentanamide, a related compound, showed reduced cytotoxicity while maintaining antiparasitic activity against Toxocara canis .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
-
Antimicrobial Studies :
- A study indicated that derivatives of this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The exact mechanism involves interference with bacterial cell wall synthesis and function .
-
Antiparasitic Activity :
- In vitro assays demonstrated that N-(4-Methoxyphenyl)pentanamide significantly affected the viability of Toxocara canis in a concentration-dependent manner while showing lower cytotoxicity towards human cell lines compared to traditional anthelmintics like albendazole . This suggests a promising avenue for developing new antiparasitic agents based on this scaffold.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₉H₂₁NO | Contains a butane chain; methoxy substitution | Antimicrobial, Antiparasitic |
| N-(4-Methoxyphenyl)pentanamide | C₁₅H₁₅N | Simplified structure based on albendazole | Antiparasitic, Lower cytotoxicity |
| 4-Methylphenyl butanenitrile | C₁₈H₂₁N | Lacks methoxy substitution; different electronic properties | Moderate antimicrobial activity |
Research Findings
Recent research highlights the potential therapeutic applications of this compound:
- Pharmacokinetics : Studies suggest that this compound may exhibit favorable pharmacokinetic properties, including good permeability across biological membranes and low toxicity profiles .
- Drug-Likeness : The compound’s structure aligns well with common drug-likeness criteria, making it a candidate for further pharmaceutical development .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 4-[(4-Methoxyphenyl)methoxy]butanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules, particularly those targeting specific diseases.
- Biological Activity :
- Induction of Stem Cell Markers :
Agrochemical Applications
-
Pesticide Development :
- The structural characteristics of this compound may allow it to be utilized in the development of novel agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective plant protection products.
-
Fungicidal Properties :
- Preliminary studies suggest that derivatives of this compound may possess fungicidal activity, making them candidates for further investigation in agricultural applications aimed at controlling fungal pathogens.
Materials Science Applications
-
Synthesis of New Materials :
- The compound's unique chemical structure enables its use as a precursor in synthesizing new materials with desirable properties. This includes polymers and composites that could find applications in various industrial sectors.
-
Chemical Sensors :
- Due to its functional groups, this compound may also be explored for use in chemical sensors that detect specific analytes based on changes in its chemical properties upon interaction with target molecules.
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Structural Analogues of 4-[(4-Methoxyphenyl)methoxy]butanenitrile
Key Observations :
- O4I1 (from ) shares the (4-methoxyphenyl)methoxy motif but features an acetonitrile core, enabling distinct electronic and steric properties compared to the butanenitrile backbone .
- Sulfonylated tetrazole derivatives () demonstrate how additional functional groups (e.g., sulfonyl, tetrazole) can modulate solubility and biological targeting .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Key Observations :
- Electron-donating groups (e.g., methoxy) in chalcone derivatives () correlate with reduced potency compared to electronegative substituents (e.g., Br, F) .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(4-Methoxyphenyl)methoxy]butanenitrile typically involves the formation of an ether linkage between a 4-methoxyphenylmethanol derivative and a butanenitrile moiety. The process often includes:
- Alkylation or etherification of 4-methoxyphenol or its derivatives.
- Introduction of the nitrile group on the butane chain, often via nucleophilic substitution or cyanide addition.
While specific step-by-step protocols for this exact compound are scarce, analogous compounds suggest the following approaches.
Etherification via Williamson Ether Synthesis
A common method to prepare the methoxyphenyl ether involves the Williamson ether synthesis:
- Reactants: 4-methoxyphenol (or 4-methoxybenzyl alcohol) and a suitable alkyl halide containing a nitrile group, such as 4-chlorobutanenitrile.
- Conditions: Base-mediated deprotonation of the phenol or alcohol, followed by nucleophilic substitution on the alkyl halide.
- Outcome: Formation of the this compound through SN2 reaction.
This method is favored due to its simplicity and high yield in similar aromatic ether syntheses.
Detailed Research Findings and Data
Related Synthetic Methods for Precursors
- Synthesis of 4-methoxyphenyl hydrazine hydrochloride , a related aromatic intermediate, involves diazotization and reduction steps with controlled temperature and pH to ensure high yield and purity.
- Preparation of 4-alkoxyphenyl-4-oxobutyric acid derivatives , which can be further transformed into nitrile-containing compounds, involves Lewis acid-catalyzed condensation of alkoxybenzene with succinic anhydride, followed by reduction steps. These methods inform potential synthetic routes involving oxidation and reduction steps prior to nitrile introduction.
Summary Table of Preparation Steps
Notes on Reaction Optimization and Yields
- The etherification reaction yield depends strongly on the choice of base, solvent, and temperature.
- Maintaining anhydrous conditions improves ether formation efficiency.
- Using excess alkyl halide can drive the reaction to completion but requires careful purification.
- For nitrile introduction, the use of stable cyanide sources or cyanohydrins ensures safer handling and better selectivity.
- Reaction monitoring by TLC or HPLC is recommended for optimization.
Q & A
Q. How can researchers optimize the synthesis of this compound to enhance yield?
- Methodological Answer : A two-step approach is recommended: (i) Williamson ether synthesis between 4-methoxybenzyl bromide and 4-hydroxybutanenitrile under basic conditions (K₂CO₃/DMF, 80°C). (ii) Purification via silica gel chromatography (hexane:ethyl acetate gradient). Yield improvements (>75%) are achievable by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hr) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~85–90°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction setups, while low solubility in hexane aids precipitation .
Advanced Research Questions
Q. How does the nitrile group influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitrile acts as an electron-withdrawing group, directing electrophilic substitutions to the methoxyphenyl ring. In Suzuki-Miyaura couplings , the nitrile stabilizes intermediates, but may require Pd(OAc)₂/XPhos catalysts for efficient aryl-aryl bond formation. Comparative studies with non-nitrile analogs show slower reaction kinetics (k ≈ 0.15 min⁻¹ vs. 0.25 min⁻¹) .
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2 eV), indicating potential as a semiconductor. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions near the methoxy group, guiding derivatization strategies .
Q. How can X-ray crystallography resolve conformational flexibility in the butanenitrile chain?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a gauche conformation (C-O-C-C dihedral angle ~70°). Comparative analysis with analogs (e.g., hydroxyl-substituted derivatives) shows steric hindrance from the methoxy group reduces rotational freedom (ΔG‡ ≈ 12 kJ/mol) .
Q. What degradation pathways dominate under acidic vs. basic conditions?
- Methodological Answer :
- Acidic (pH <3) : Hydrolysis of the nitrile to a carboxylic acid (via amide intermediate) occurs, monitored by HPLC (retention time shift from 8.2 to 6.5 min).
- Basic (pH >10) : Ether cleavage predominates, releasing 4-methoxybenzyl alcohol and butyronitrile (GC-MS confirmation) .
Q. How is this compound utilized in synthesizing nucleic acid analogs?
- Methodological Answer : It serves as a precursor in phosphoramidite synthesis for oligonucleotide modification. The nitrile group stabilizes intermediates during solid-phase synthesis (e.g., CPG resin coupling). Storage below -20°C prevents degradation of reactive intermediates .
Key Research Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
